molecular formula C12H15NO3S B12631586 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 918954-51-5

1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B12631586
CAS No.: 918954-51-5
M. Wt: 253.32 g/mol
InChI Key: WIOGFUFYKCUHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane typically involves a multi-step process. One common method includes the cyclopropanation of aldehydes using a copper(I)/secondary amine cooperative catalyst. This reaction enables the construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of photochemistry, such as [2+2] cycloaddition, can be employed to access new building blocks and derivatives of the bicyclo[3.1.0]hexane structure .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to its specific sulfonyl group and the presence of an oxygen atom in the bicyclic ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

918954-51-5

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15NO3S/c1-9-3-5-10(6-4-9)17(14,15)13-7-11-12(2,8-13)16-11/h3-6,11H,7-8H2,1-2H3

InChI Key

WIOGFUFYKCUHPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)(O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.